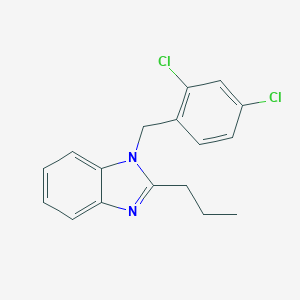
1-(2,4-dichlorobenzyl)-2-propyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorobenzyl)-2-propyl-1H-benzimidazole, also known as propylthiouracil (PTU), is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of thioamide drugs and is known to inhibit the synthesis of thyroid hormones.
作用机制
Propylthiouracil inhibits the synthesis of thyroid hormones by blocking the activity of the enzyme thyroperoxidase, which is responsible for the iodination of tyrosine residues in thyroglobulin, a precursor of thyroid hormones. This inhibition results in the accumulation of thyroglobulin in the thyroid gland and a decrease in the production of thyroid hormones.
Biochemical and Physiological Effects
The main biochemical effect of 1-(2,4-dichlorobenzyl)-2-propyl-1H-benzimidazoleacil is the inhibition of thyroid hormone synthesis, which leads to a decrease in the levels of circulating thyroid hormones. This effect is accompanied by an increase in the levels of thyroid-stimulating hormone (TSH) due to the negative feedback mechanism that regulates the hypothalamic-pituitary-thyroid axis.
The physiological effects of 1-(2,4-dichlorobenzyl)-2-propyl-1H-benzimidazoleacil depend on the extent of thyroid hormone deficiency induced by the drug. In mild cases, the effects are limited to a decrease in metabolic rate, cold intolerance, and weight gain. In severe cases, the effects can be life-threatening and include myxedema coma, a rare but serious condition characterized by hypothermia, bradycardia, and altered mental status.
实验室实验的优点和局限性
Propylthiouracil is a valuable tool for studying the regulation of thyroid hormone synthesis and metabolism. Its ability to induce hypothyroidism in animal models makes it useful for studying the effects of thyroid hormone deficiency on various physiological processes. However, the use of 1-(2,4-dichlorobenzyl)-2-propyl-1H-benzimidazoleacil has some limitations, including the potential for off-target effects and the need for careful dosing to avoid inducing severe hypothyroidism.
未来方向
There are several potential future directions for research on 1-(2,4-dichlorobenzyl)-2-propyl-1H-benzimidazoleacil. One area of interest is the development of more selective thyroperoxidase inhibitors that can block thyroid hormone synthesis without affecting other peroxidase enzymes. Another area of interest is the use of 1-(2,4-dichlorobenzyl)-2-propyl-1H-benzimidazoleacil as a therapeutic agent for the treatment of hyperthyroidism, a condition characterized by excessive thyroid hormone production. Finally, the role of 1-(2,4-dichlorobenzyl)-2-propyl-1H-benzimidazoleacil in modulating the immune response in autoimmune thyroid diseases, such as Graves' disease, remains an active area of research.
合成方法
The synthesis of 1-(2,4-dichlorobenzyl)-2-propyl-1H-benzimidazoleacil involves the reaction of 2,4-dichlorobenzyl chloride with propylamine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained after purification by recrystallization.
科学研究应用
Propylthiouracil has been widely used in scientific research as a tool to study the regulation of thyroid hormone synthesis and metabolism. It is also used to induce hypothyroidism in animal models to study the effects of thyroid hormone deficiency on various physiological processes.
属性
分子式 |
C17H16Cl2N2 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC 名称 |
1-[(2,4-dichlorophenyl)methyl]-2-propylbenzimidazole |
InChI |
InChI=1S/C17H16Cl2N2/c1-2-5-17-20-15-6-3-4-7-16(15)21(17)11-12-8-9-13(18)10-14(12)19/h3-4,6-10H,2,5,11H2,1H3 |
InChI 键 |
HMIJLLTYFWXTKC-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229515.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B229516.png)
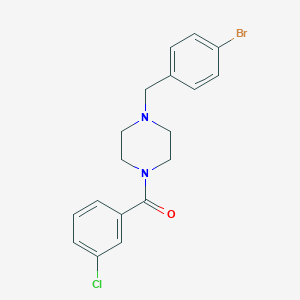
![1-(2-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229518.png)
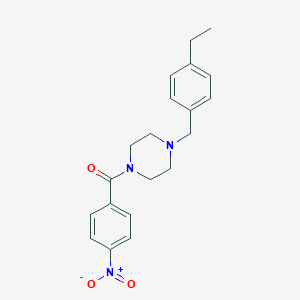


![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229523.png)
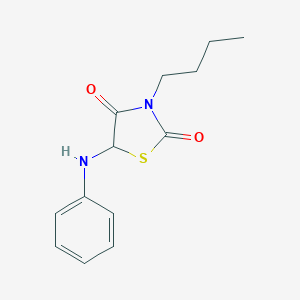
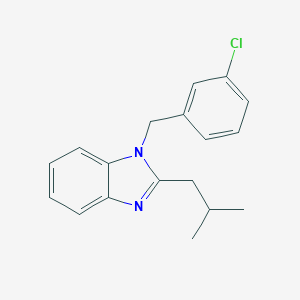
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)
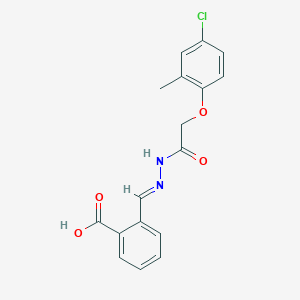
![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)